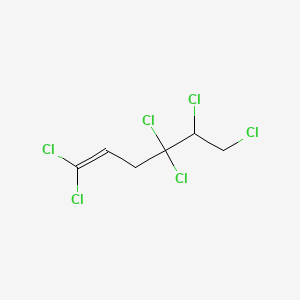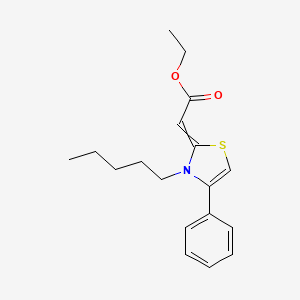
Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique thiazole ring substituted with pentyl and phenyl groups, and an ethyl acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a thioamide with an α-haloketone, followed by esterification to introduce the ethyl acetate group. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the ethyl acetate moiety, converting it to an alcohol.
Substitution: The phenyl and pentyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Applications De Recherche Scientifique
Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action for Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate
- Ethyl (3-pentyl-4-methyl-1,3-thiazol-2(3H)-ylidene)acetate
- Ethyl (3-pentyl-4-phenyl-1,3-oxazol-2(3H)-ylidene)acetate
Uniqueness
Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of both pentyl and phenyl groups, along with the ethyl acetate moiety, provides a distinct set of properties compared to similar compounds.
Propriétés
Numéro CAS |
61123-03-3 |
|---|---|
Formule moléculaire |
C18H23NO2S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
ethyl 2-(3-pentyl-4-phenyl-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C18H23NO2S/c1-3-5-9-12-19-16(15-10-7-6-8-11-15)14-22-17(19)13-18(20)21-4-2/h6-8,10-11,13-14H,3-5,9,12H2,1-2H3 |
Clé InChI |
OTYSCWNMXQVRPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C(=CSC1=CC(=O)OCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


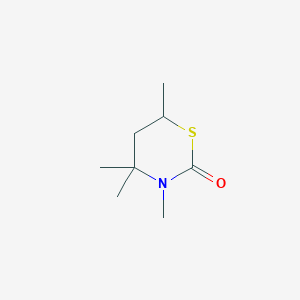
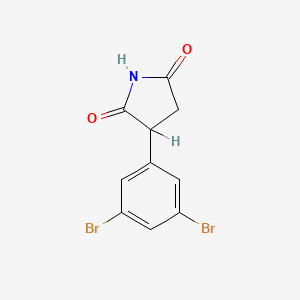



![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-](/img/structure/B14595304.png)
![N-(2,4-Dimethylphenyl)-2-[(E)-(2,4-dimethylphenyl)diazenyl]-3-oxobutanamide](/img/structure/B14595305.png)
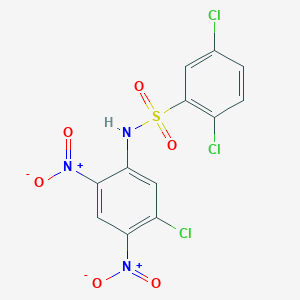
![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
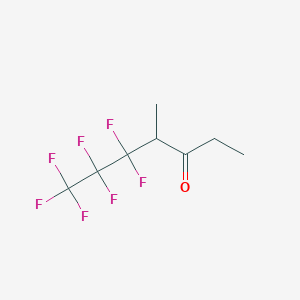
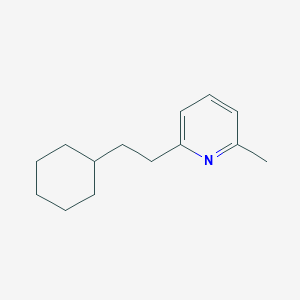
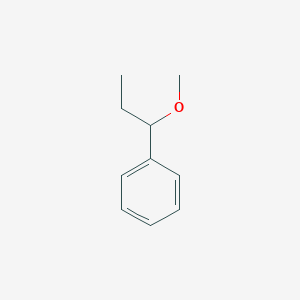
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
